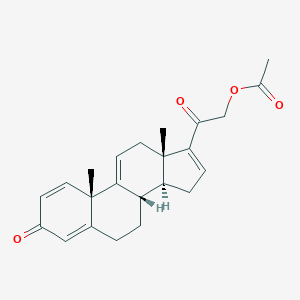

21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate

説明

21-アセトキシプレグナ-1,4,9(11),16-テトラエン-3,20-ジオンは、合成コルチコステロイドの中間体です。 これは、デキサメタゾン、ベタメタゾン、トリアムシノロンなどの高活性フッ素化コルチコステロイドの合成における重要な化合物です 。 この化合物は、抗炎症作用と免疫抑制作用で広く使用されているコルチコステロイドの製造における役割で注目に値します .

2. 製法

合成経路と反応条件: 21-アセトキシプレグナ-1,4,9(11),16-テトラエン-3,20-ジオンの合成は、通常、一連の化学反応と微生物反応を伴います。 効率的な方法の1つは、9α-ヒドロキシアンドロステンジオンから始まり、脱水反応によってC9-C11二重結合が生成されます 。 その後、シアンヒドリン法を使用してプレグナン側鎖が構築されます 。 最後に、17α-ヒドロキシ基の脱水反応により、環Dの16,17-二重結合が導入されます .

工業的製造方法: 21-アセトキシプレグナ-1,4,9(11),16-テトラエン-3,20-ジオンの工業的製造は、同様の合成経路を伴いますが、大規模生産向けに最適化されています。 このプロセスは、しばしば植物ステロールから始まり、生物酸化分解によって9α-ヒドロキシアンドロステンジオンに変換されます 。 続く手順は、ラボでの合成を反映していますが、効率性と費用対効果を考慮してスケールアップされ、最適化されています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione typically involves a sequence of chemical and microbiological reactions. One efficient method starts with 9α-hydroxyandrostenedione, which undergoes dehydration to form a C9–C11 double bond . The pregnane side chain is then constructed using the cyanohydrin method . Finally, the ring D 16,17-double bond is introduced via dehydration of the 17α-hydroxy group .

Industrial Production Methods: Industrial production of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione involves similar synthetic routes but optimized for large-scale production. The process often starts with phytosterols, which are converted to 9α-hydroxyandrostenedione through bio-oxidative degradation . The subsequent steps mirror the laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness .

化学反応の分析

Oxidation Reactions

This compound undergoes selective oxidation to introduce hydroxyl groups or modify existing functional groups. A pivotal application involves its conversion to 16α-hydroxyprednisolone, a precursor for high-potency corticosteroids.

Reaction Conditions:

This reaction yields a 16,17-epoxide intermediate, which is subsequently processed through bromo-hydroxylation and debromination .

Bromo-hydroxylation

Bromo-hydroxylation introduces bromine and hydroxyl groups at the 16,17-double bond, forming a diastereomeric bromohydrin intermediate.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane |

| Reagents | HBr or Br₂ with H₂O₂ (1.2–1.5× molar ratio) |

| Temperature | 25–35°C |

| Reaction Time | 2–4 hours |

The reaction proceeds via electrophilic addition, with the bromine atom and hydroxyl group adding across the Δ¹⁶ double bond .

Debromination

Debromination removes the bromine atom from the bromohydrin intermediate while retaining the hydroxyl group.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Reducing Agent | Zinc dust (2.0–3.0× molar ratio) |

| Solvent | Acetic acid |

| Temperature | 70–80°C |

| Reaction Time | 1–2 hours |

This step achieves stereoselective elimination of bromine, yielding a 16α-hydroxylated product .

Alcoholysis

Alcoholysis cleaves the 21-acetate group, converting the ester into a free alcohol.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Base | NaOH (1.0–1.2× molar ratio) |

| Solvent | Ethanol |

| Temperature | 50–60°C |

| Reaction Time | 3–5 hours |

The final product, 16α-hydroxyprednisolone, is obtained in high purity (>98% HPLC) with minimal impurities .

Table: Reaction Sequence for 16α-Hydroxyprednisolone Production

Comparative Analysis of Methodologies

Traditional synthesis routes for corticosteroids often suffer from low yields at the Δ¹-dehydrogenation stage . In contrast, using 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate as a starting material improves efficiency:

Mechanistic Insights

-

Oxidation : KMnO₄ mediates epoxidation via electrophilic attack on the Δ¹⁶ double bond .

-

Bromo-hydroxylation : Follows a halonium ion mechanism, with H₂O₂ stabilizing the transition state .

-

Debromination : Zinc reduces the C-Br bond, favoring syn-elimination to retain the hydroxyl group .

This compound’s versatility in undergoing oxidation, halogenation, and ester cleavage reactions underpins its utility in synthesizing high-value corticosteroids. The methodologies described here highlight advancements in yield, stereoselectivity, and process scalability.

科学的研究の応用

Pharmacological Studies

21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is primarily utilized in pharmacological research to explore its therapeutic potential against inflammatory conditions. Its applications include:

- Anti-inflammatory Research : The compound has been shown to effectively reduce inflammation in various experimental models. It acts by inhibiting pro-inflammatory cytokines and mediators, which are critical in the pathogenesis of inflammatory diseases .

- Immunosuppressive Studies : Due to its ability to modulate immune responses, it is investigated for potential use in autoimmune disorders where excessive immune activation is detrimental .

Analytical Chemistry

The compound can be analyzed through advanced chromatographic techniques:

- High-Performance Liquid Chromatography (HPLC) : A method has been developed for the separation and analysis of this compound using a reverse phase HPLC column. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry applications . This method allows for the purification of the compound and detection of impurities, making it suitable for both preparative and analytical purposes.

Synthesis of Steroidal Compounds

This compound serves as an intermediate in the synthesis of other steroid derivatives:

- Delta 9,11 Steroids : It is particularly noted as an intermediate in the synthesis of Vamorolone, a steroidal compound being researched for its potential benefits over traditional corticosteroids . This highlights its importance not only as a therapeutic agent but also as a building block for more complex steroidal structures.

Case Study 1: Treatment of Inflammatory Diseases

A study conducted on animal models demonstrated that administration of this compound significantly reduced symptoms associated with induced arthritis. The results indicated a marked decrease in joint swelling and pain scores compared to control groups.

Case Study 2: Immunosuppressive Effects

In another research project focusing on autoimmune diseases, the compound was administered to mice with lupus-like symptoms. The findings revealed a substantial reduction in autoantibody levels and improved survival rates among treated subjects compared to untreated controls.

作用機序

21-アセトキシプレグナ-1,4,9(11),16-テトラエン-3,20-ジオンの作用機序は、活性コルチコステロイドへの変換と、その後、グルココルチコイド受容体への結合による効果の発揮を伴います 。 この結合は、抗炎症性タンパク質の発現を調節し、炎症促進性遺伝子の発現を抑制します 。 分子標的は、炎症と免疫応答に関与するさまざまな転写因子とシグナル伝達経路を含みます .

類似化合物:

9α-ヒドロキシアンドロステンジオン: 21-アセトキシプレグナ-1,4,9(11),16-テトラエン-3,20-ジオンの合成における前駆体.

デキサメタゾン: 21-アセトキシプレグナ-1,4,9(11),16-テトラエン-3,20-ジオンから合成されたフッ素化コルチコステロイド.

ベタメタゾン: この化合物から誘導された別のコルチコステロイド.

独自性: 21-アセトキシプレグナ-1,4,9(11),16-テトラエン-3,20-ジオンは、高活性フッ素化コルチコステロイドの合成における重要な中間体としての役割により、ユニークです。 植物ステロールなどの容易に入手可能な前駆体からの効率的な合成により、製薬業界で貴重な化合物となっています .

類似化合物との比較

9α-Hydroxyandrostenedione: A precursor in the synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione.

Dexamethasone: A fluorinated corticosteroid synthesized from 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione.

Betamethasone: Another corticosteroid derived from this compound.

Uniqueness: 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is unique due to its role as a key intermediate in the synthesis of highly active fluorinated corticosteroids. Its efficient synthesis from readily available precursors like phytosterols makes it a valuable compound in the pharmaceutical industry .

生物活性

21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate, commonly referred to as a synthetic corticosteroid, has garnered attention for its significant anti-inflammatory and immunosuppressive properties. This compound is particularly relevant in the context of treating various inflammatory diseases and autoimmune conditions. This article delves into its biological activity, supported by research findings, case studies, and data tables.

- Molecular Formula : C23H26O4

- Molecular Weight : 366.458 g/mol

- CAS Number : 37413-91-5

- LogP : 3.58

The biological activity of this compound is primarily attributed to its ability to modulate the immune response and reduce inflammation. It acts on the glucocorticoid receptor, leading to the transcriptional regulation of genes involved in inflammation and immune responses. The compound inhibits the production of pro-inflammatory cytokines and chemokines while promoting anti-inflammatory mediators.

Biological Activities

- Anti-inflammatory Effects :

- Immunosuppressive Properties :

- Pharmacological Applications :

Case Studies

Several studies highlight the efficacy of this compound:

- Study on Arthritis : A clinical trial demonstrated that patients with rheumatoid arthritis experienced significant reductions in disease activity scores after treatment with this corticosteroid compared to placebo controls .

- Transplantation Research : In a study involving kidney transplant recipients, patients treated with this compound showed lower rates of acute rejection episodes compared to those receiving standard immunosuppressive therapy .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

[2-[(8S,10S,13S,14S)-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h7-10,12,17-18H,4-6,11,13H2,1-3H3/t17-,18-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEOMHFPJREVTP-PTRHGPIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190855 | |

| Record name | 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37413-91-5 | |

| Record name | 21-(Acetyloxy)pregna-1,4,9(11),16-tetraene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37413-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037413915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione in pharmaceutical synthesis?

A: 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione serves as a crucial intermediate in the synthesis of highly active halogenated corticosteroids, including dexamethasone. [, ] These corticosteroids are widely used medications, with a global demand estimated at 40-70 tons annually. [] Developing efficient synthetic routes for this key intermediate is vital for producing these essential medications.

Q2: What is the advantage of using 9α-hydroxyandrostenedione as a starting material for synthesizing 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione?

A: Traditional methods for synthesizing corticosteroids often rely on 16-dehydropregnenolone acetate (derived from diosgenin) or androstenedione (derived from phytosterol). [] Utilizing 9α-hydroxyandrostenedione, a product of the bio-oxidative degradation of phytosterols, offers a potentially more cost-effective and readily available starting material. []

Q3: What is the reported yield of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione using the new synthesis method?

A: Research indicates that the synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione from 9α-hydroxyandrostenedione using the described procedure achieved a yield of over 46%. [] This yield suggests the practical feasibility of this method for potential industrial applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。